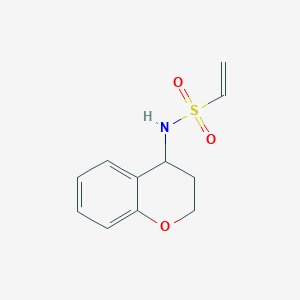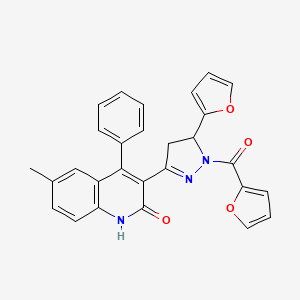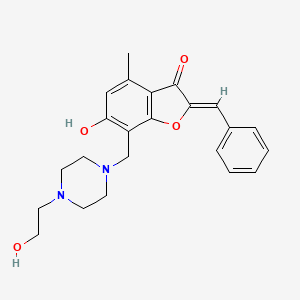
Ácido 1-(2,3,4-trimetoxifenil)-2,3,4,9-tetrahidro-1H-beta-carbolina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in synthetic organic chemistry as a building block for the development of new molecules with potential biological activity.
Biology: In biological research, it serves as a tool for studying various biochemical pathways and interactions.
Industry: It is used in the pharmaceutical and chemical industries for the synthesis of complex molecules and the development of new drugs.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Taq polymerase and telomerase . These enzymes play crucial roles in DNA replication and cell division, making them important targets for therapeutic interventions.
Mode of Action
The compound inhibits the activity of Taq polymerase and telomerase . It triggers caspase activation through a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation . This results in the disruption of normal cell division and growth.
Biochemical Pathways
The compound affects the ERK signaling pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting ERK2 protein and ERKs phosphorylation, the compound disrupts these processes, leading to cell death .
Result of Action
The compound’s action results in the inhibition of cell growth and division . This is due to its effects on Taq polymerase, telomerase, and the ERK signaling pathway . The compound’s action may also trigger apoptosis, or programmed cell death .
Análisis Bioquímico
Biochemical Properties
The TMP group in 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been found to interact with various enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The TMP group in 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has shown to influence cell function. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations
Molecular Mechanism
The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multiple steps, starting with the construction of the trimethoxyphenyl moiety. This is often achieved through the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable amine under acidic conditions to form the corresponding imine, followed by cyclization to form the beta-carboline core.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and purification steps.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the compound.
Substitution: Substitution reactions may involve the replacement of one functional group with another, altering the compound's properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
1-(2,3,4-Trimethoxyphenyl)acetone
2,3,4-Trimethoxybenzaldehyde
1-(2,3,4-Trimethoxyphenyl)propan-2-one
Uniqueness: 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its complex structure and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties compared to simpler trimethoxyphenyl derivatives.
This comprehensive overview provides a detailed understanding of 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-8-12(19(27-2)20(16)28-3)17-18-13(10-15(23-17)21(24)25)11-6-4-5-7-14(11)22-18/h4-9,15,17,22-23H,10H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEYWOPERFZLCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2378538.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)
![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)


![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)




